molecular formula C20H15BrN2O B2525820 5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1272756-39-4

5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B2525820
CAS RN: 1272756-39-4
M. Wt: 379.257
InChI Key: HKUZPPOUNQSZKH-UHFFFAOYSA-N
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Description

The compound “5-benzyl-1-(4-bromophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic compound. Heterocycles are common in a wide range of products, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzodiazole core, which is a bicyclic structure consisting of a benzene ring fused to a diazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. Benzodiazoles and their derivatives have been studied for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

Benzodiazoles and their derivatives are a topic of ongoing research due to their wide range of potential biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and optimizing their properties for specific applications .

properties

IUPAC Name

6-benzyl-3-(4-bromophenyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O/c21-16-7-9-17(10-8-16)23-19-11-6-15(13-18(19)22-20(23)24)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPPOUNQSZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)N(C(=O)N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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